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molecular formula C19H15N3O B8500271 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol

4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol

Cat. No. B8500271
M. Wt: 301.3 g/mol
InChI Key: AIZTYZRNBCCRMR-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine (0.057 g, 0.18 mmol) was dissolved in dichloromethane (2.5 mL) then cooled to 0° C. A 1M solution of boron tribromide (0.72 ml, 0.72 mmol) in dichloromethane was added slowly. The reaction mixture was stirred at 0° C. for 2 hours. A precipitate was present in the reaction mixture. The reaction was quenched with ice chips and stirred overnight at room temperature. A solid remained in the mixture. The reaction mixture was diluted with dichloromethane/methanol to give a clear mixture then washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate and concentrated under vacuum. The sample was purified by preparative TLC eluting with 7% methanol in dichloromethane which afforded 4-((6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)phenol as an off-white solid
Name
3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:24]=[CH:23][C:6]([CH2:7][C:8]2[N:12]3[CH:13]=[C:14]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[CH:15]=[CH:16][C:11]3=[N:10][N:9]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[C:17]1([C:14]2[CH:15]=[CH:16][C:11]3[N:12]([C:8]([CH2:7][C:6]4[CH:5]=[CH:4][C:3]([OH:2])=[CH:24][CH:23]=4)=[N:9][N:10]=3)[CH:13]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
3-(4-Methoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Quantity
0.057 g
Type
reactant
Smiles
COC1=CC=C(CC2=NN=C3N2C=C(C=C3)C3=CC=CC=C3)C=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.72 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice chips
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
to give a clear mixture
WASH
Type
WASH
Details
then washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The sample was purified by preparative TLC
WASH
Type
WASH
Details
eluting with 7% methanol in dichloromethane which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2N(C1)C(=NN2)CC2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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